molecular formula C12H12O2S B13898832 2-(Ethanesulfonyl)naphthalene CAS No. 72176-70-6

2-(Ethanesulfonyl)naphthalene

Cat. No.: B13898832
CAS No.: 72176-70-6
M. Wt: 220.29 g/mol
InChI Key: CZIBILCYGBKCMU-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an ethanesulfonyl group attached to the naphthalene ring

Preparation Methods

The synthesis of 2-(Ethanesulfonyl)naphthalene typically involves the sulfonation of naphthalene followed by the introduction of the ethanesulfonyl group. One common method involves reacting naphthalene with concentrated sulfuric acid to form naphthalene-2-sulfonic acid. This intermediate is then treated with ethanesulfonyl chloride under suitable conditions to yield this compound .

Chemical Reactions Analysis

2-(Ethanesulfonyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

2-(Ethanesulfonyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Ethanesulfonyl)naphthalene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

2-(Ethanesulfonyl)naphthalene can be compared with other naphthalene derivatives such as naphthalene-2-sulfonic acid and naphthalene-1-sulfonic acid. While these compounds share a similar naphthalene core, the presence of the ethanesulfonyl group in this compound imparts unique chemical properties and reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

CAS No.

72176-70-6

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

2-ethylsulfonylnaphthalene

InChI

InChI=1S/C12H12O2S/c1-2-15(13,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3

InChI Key

CZIBILCYGBKCMU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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